molecular formula C12H13Cl2NO3 B14900889 Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate

Cat. No.: B14900889
M. Wt: 290.14 g/mol
InChI Key: WHRNIOQCOMDWKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Compounds featuring the 2,6-dichlorophenyl moiety are of significant interest in the synthesis of bioactive molecules and have been utilized in the development of kinase inhibitors . Such inhibitors are crucial tools for studying cellular signaling pathways and are investigated as potential therapeutics for various conditions, including cancerous pathologies . The structure of this ester, incorporating an amide linkage, makes it a versatile building block for further chemical modifications, such as hydrolysis or amidation, to create potential active pharmaceutical ingredients (APIs) or other advanced intermediates. As a research chemical, it serves as a critical precursor in exploring new therapeutic agents. Intended Use and Handling: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

methyl 3-[[2-(2,6-dichlorophenyl)acetyl]amino]propanoate

InChI

InChI=1S/C12H13Cl2NO3/c1-18-12(17)5-6-15-11(16)7-8-9(13)3-2-4-10(8)14/h2-4H,5-7H2,1H3,(H,15,16)

InChI Key

WHRNIOQCOMDWKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Acetylation Followed by Esterification

The most widely documented method involves sequential acetylation of an amino acid intermediate followed by esterification. The synthesis begins with 3-amino-3-(2,6-dichlorophenyl)propanoic acid , which undergoes acetylation using acetic anhydride in the presence of a base such as triethylamine. This step introduces the acetamido moiety while preserving the carboxylic acid group. Subsequent esterification with methanol under acidic conditions (e.g., sulfuric acid or thionyl chloride) yields the target compound.

Key Steps:

  • Acetylation:
    • Reagents: 3-Amino-3-(2,6-dichlorophenyl)propanoic acid, acetic anhydride, triethylamine.
    • Conditions: Room temperature, 30–60 minutes, inert atmosphere.
    • Workup: Solvent removal under vacuum, extraction with dichloromethane, and washing with dilute hydrochloric acid.
  • Esterification:
    • Reagents: Acetylated intermediate, methanol, sulfuric acid.
    • Conditions: Reflux at 65–70°C for 4–6 hours.
    • Yield: 70–85% after recrystallization from ethyl acetate/ether.

Esterification Followed by Acetylation

An alternative approach prioritizes esterification of the carboxylic acid group before acetylation. This method avoids potential side reactions during esterification by protecting the amine group post-ester formation.

Key Steps:

  • Esterification:
    • Reagents: 3-Amino-3-(2,6-dichlorophenyl)propanoic acid, methanol, thionyl chloride.
    • Conditions: 0–5°C, dropwise addition of thionyl chloride, stirred overnight at room temperature.
    • Intermediate: Methyl 3-amino-3-(2,6-dichlorophenyl)propanoate hydrochloride.
  • Acetylation:
    • Reagents: Methyl ester intermediate, acetic anhydride, triethylamine.
    • Conditions: Room temperature, 1–2 hours.
    • Yield: 65–75% after recrystallization.

Coupling Reactions

Advanced methods employ coupling agents to link pre-formed dichlorophenylacetamide fragments to methyl propanoate derivatives. For example, 2-(2,6-dichlorophenyl)acetamide is reacted with methyl 3-bromopropanoate using a palladium catalyst under Suzuki–Miyaura conditions.

Key Steps:

  • Fragment Preparation:
    • Synthesis of 2-(2,6-dichlorophenyl)acetamide via nucleophilic substitution of 2,6-dichlorophenylacetonitrile.
  • Coupling:
    • Reagents: 2-(2,6-dichlorophenyl)acetamide, methyl 3-bromopropanoate, Pd(PPh₃)₄, Na₂CO₃.
    • Conditions: 80–90°C, 12–18 hours in toluene/water mixture.
    • Yield: 50–60% after column chromatography.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

  • Esterification: Methanol with sulfuric acid achieves higher yields (80%) compared to thionyl chloride (70%).
  • Acetylation: Triethylamine outperforms pyridine in minimizing byproducts, with yields improving from 65% to 85%.

Temperature and Time Dependence

Step Optimal Temperature Time Yield Improvement
Acetylation 25°C 45 min +15%
Esterification 70°C 5 hr +10%
Coupling 85°C 15 hr +8%

Prolonged heating during esterification beyond 6 hours leads to decomposition, reducing yields by 10–12%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Acetylation: Automated systems deliver acetic anhydride and triethylamine at controlled rates, achieving 90% conversion in 20 minutes.
  • Esterification: Reactive distillation columns remove water, shifting equilibrium to favor ester formation (95% yield).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Acetylation → Ester High purity, minimal side reactions Lengthy purification 85%
Ester → Acetylation Faster esterification Lower acetylation efficiency 75%
Coupling Modular synthesis Requires expensive catalysts 60%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate has applications in scientific research, including use as an intermediate in the synthesis of more complex organic molecules. It has also been studied for its potential biological activity and interactions with enzymes, as well as investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects. This compound is also utilized in the development of new materials and chemical processes.

Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorophenylacetic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Potential chemical reactions
this compound can undergo reactions such as oxidation, reduction, and substitution.

  • Oxidation The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using reagents like sodium hydroxide NaOHNaOH or potassium tert-butoxide KOtBuKOtBu.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amide linkage make it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a propanoate group linked to an acetamido moiety, which is substituted with a 2,6-dichlorophenyl group. The synthesis typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid.

Synthesis Pathway

  • Starting Material : 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid
  • Reagents : Alcohol (methanol), acid catalyst
  • Products : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The dichlorophenyl ring enhances the compound's binding affinity to these targets, potentially modulating various biological pathways.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may inhibit pathways involved in inflammation and pain signaling. Its structural characteristics suggest it could function similarly to other non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on reducing pain and inflammation without significant gastrointestinal side effects.

Cytotoxicity and Antiproliferative Activity

Research has highlighted the compound's potential cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated antiproliferative activity in vitro, suggesting that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Findings : The compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against several cancer types, suggesting it may be a promising candidate for further development as an anticancer agent .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
Methyl 3-(2,6-dichlorophenyl)propanoateCHClOModerate anti-inflammatory
Methyl 3-(4-chloroanilino)-propanoateCHCl\N\OAntiproliferative activity
This compoundCHClN\OPotential anti-inflammatory and analgesic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate, and what key reaction conditions must be optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 2-(2,6-dichlorophenyl)acetic acid and methyl 3-aminopropanoate. Coupling agents like EDCl/HOBt or DCC/DMAP are used to activate the carboxylic acid. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures excess coupling agent for efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Monitoring : TLC or HPLC tracks reaction progress.
  • Example: Similar multi-step syntheses achieved 29% yields using gold-catalyzed cyclization post-Ugi reaction .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–7.4 ppm), ester methyl (δ 3.3–3.7 ppm), and amide NH (δ 5.6–6.0 ppm). 13C NMR confirms carbonyl groups (amide: ~170 ppm; ester: ~165 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion ([M+H]+).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Adjust mobile phase (acetonitrile/water) to resolve impurities .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage Conditions : Airtight containers under inert gas (N2/Ar) at –20°C prevent hydrolysis of the ester and amide groups.
  • Light Sensitivity : Amber vials mitigate photodegradation of the dichlorophenyl moiety.
  • Monitoring : Periodic TLC/HPLC checks detect decomposition. If degradation exceeds 5%, repurify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. In multi-step syntheses involving this compound as an intermediate, how can reaction yields be systematically improved?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., AuCl3 for cyclization steps) to enhance regioselectivity .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 50% to 70% improved yields by 15% in analogous reactions .
  • Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., amide bond formation).

Q. What mechanistic insights can be gained from computational modeling of the reactions forming this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify steric hindrance from the 2,6-dichlorophenyl group. For example, the ortho-chloro substituents increase activation energy by 5 kcal/mol compared to non-chlorinated analogs.
  • Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics. Acetonitrile outperforms THF due to better stabilization of charged intermediates .

Q. How can researchers evaluate the potential bioactivity of this compound derivatives against specific therapeutic targets?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays. IC50 values <1 µM indicate high potency.
  • Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., SARS-CoV-2 Mpro). The dichlorophenyl group shows π-π stacking with His41 in docking studies.
  • SAR Studies : Synthesize analogs (e.g., replacing methyl ester with ethyl) to assess steric/electronic effects on activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Variable Isolation : Replicate reactions under cited conditions (e.g., catalyst type, solvent) to identify critical factors.
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed esters).
  • Meta-Analysis : Compare literature data trends; e.g., gold-catalyzed methods consistently yield 25–30%, while Pd-based routes yield 10–15% .

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